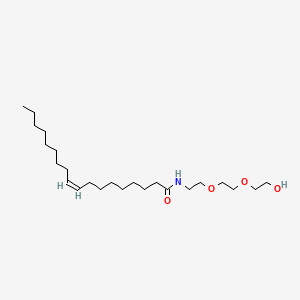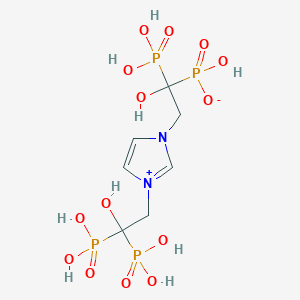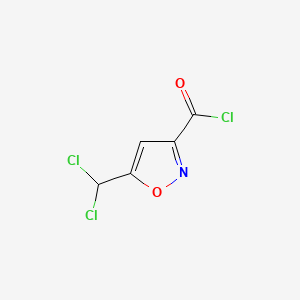
C5a 抑制序列
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The C5a inhibitory sequence refers to a series of molecules that inhibit the function of C5a, a protein fragment released from the cleavage of complement component C5 . C5a acts as a highly inflammatory peptide, encouraging complement activation, formation of the membrane attack complex (MAC), attraction of innate immune cells, and histamine release involved in allergic responses .
Synthesis Analysis
A practical synthesis of nitrone-derived C5a-functionalized isofagomines as protein stabilizers to treat Gaucher disease has been reported . The synthesis involves the diastereoselective addition of cyanide to cyclic nitrone 1 . Nitrone 1 was conveniently prepared on a gram scale and in high yield from inexpensive (−)-diethyl D-tartrate via a straightforward method, with a stereoselective Michael addition of a nitroolen and a Nef reaction as key steps .
Molecular Structure Analysis
Human polypeptide C5a contains 74 amino acids and has 11kDa. NMR spectroscopy proved that the molecule is composed of four helices and connected by peptide loops with three disulphide bonds between helix IV and II, III . There is a short 1.5 turn helix on N-terminus but all agonist activity takes place in the C-terminus .
Chemical Reactions Analysis
The chemical reactions involving C5a inhibitory sequences are complex and involve multiple steps. For instance, in the synthesis of nitrone-derived C5a-functionalized isofagomines, a diastereoselective addition of cyanide to cyclic nitrone 1 is a key step . This reaction forms the basis for the creation of a library of C5a-functionalized derivatives .
科学研究应用
C5a 的结构和功能:C5a 是补体系统的一个组成部分,是一种强有力的炎症介质。人类 C5a 的多肽结构已经得到分析,揭示了它在刺激组胺释放、平滑肌收缩和增加血管通透性中的作用,这些作用可能导致过敏性休克样反应。C5a 的结构与 C3a 密切相关,表明它们具有共同的遗传祖先,并且作为白细胞的趋化因子发挥着重要的作用 (Fernández & Hugli, 1978)。
C5a 受体和抑制剂:C5a 受体 (C5aR) 是抑制的目标,因为过量的 C5a 会导致许多炎症性疾病。金黄色葡萄球菌的趋化抑制蛋白 (CHIPS) 以纳摩尔亲和力结合 C5aR 的 N 末端,有效抑制 C5a 介导的反应。这种相互作用为开发新的抗炎剂提供了见解 (Ippel 等,2009)。
C5a 抑制剂的开发:靶向 C5a 及其受体以治疗免疫炎症性疾病越来越受到关注。已经开发出新型的 C5a 抑制剂和拮抗剂,显示出在类风湿性关节炎、哮喘和神经退行性疾病等疾病中具有临床应用潜力 (Proctor, Woodruff, & Taylor, 2006)。
靶向 C5a 的互补肽:研究表明,靶向 C5a 中特定序列的互补肽可以有效抑制其活性。例如,互补肽的乙酰化增加了其对 C5a 的抑制能力,表明了一种针对与 C5a 过度活性相关的疾病的潜在治疗方法 (Okada 等,2007)。
C5 的 RNA 适体抑制剂:已经产生了针对人类补体 C5 成分的特定 RNA 适体抑制剂。这些适体以高亲和力结合 C5 并抑制溶血活性,表明了一种治疗补体激活起作用的疾病的新方法 (Biesecker 等,1999)。
IgG1 对 C5a 的抑制:IgG1 免疫复合物已被证明可以抑制 C5a 受体功能,表明了一种调节炎症反应中 C5a 的机制。这一发现表明 IgG1 在 C5a 起关键作用的疾病中具有潜在的治疗用途 (Karsten 等,2012)。
作用机制
C5a acts as an anaphylatoxin, causing increased expression of adhesion molecules on endothelium, contraction of smooth muscle, and increased vascular permeability . It also plays a key role in increasing migration and adherence of neutrophils and monocytes to vessel walls . C5a inhibitors, such as eculizumab, bind to C5 and thus inhibit the cleavage of C5 into C5a and C5b . This prevents the formation of MAC, which is a key part of the body’s innate immune response .
安全和危害
While C5a inhibitors have shown promise in treating various diseases, there are potential safety concerns. For instance, eculizumab, a C5 inhibitor, has been associated with an increased risk of infection with pathogens such as Neisseria meningitidis . Therefore, caution is needed when using these inhibitors, and patients should be closely monitored for potential side effects .
未来方向
The field of C5a inhibitory sequences is rapidly evolving, with new breakthroughs expected to have a substantial impact on future research . For instance, the development of orally administered C5a receptor antagonists, such as CCX168, is currently in the clinical trial phase . These antagonists have garnered attention as a potential replacement for corticosteroids, offering a promising new treatment strategy for refractory inflammatory diseases .
属性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H86N12O9/c1-31(2)27-40(47(68)58-32(3)43(64)60-39(50(71)72)24-16-26-56-51(54)55)62-49(70)42(30-36-21-12-7-13-22-36)63-48(69)41(29-35-19-10-6-11-20-35)61-44(65)33(4)57-46(67)38(23-14-15-25-52)59-45(66)37(53)28-34-17-8-5-9-18-34/h5,8-9,17-18,31-33,35-42H,6-7,10-16,19-30,52-53H2,1-4H3,(H,57,67)(H,58,68)(H,59,66)(H,60,64)(H,61,65)(H,62,70)(H,63,69)(H,71,72)(H4,54,55,56)/t32-,33+,37+,38+,39+,40+,41+,42+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNJKFNVOQXGSP-NJVWAKBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1CCCCC1)NC(=O)C(CC2CCCCC2)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H86N12O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1011.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![2-[(2E)-2-Buten-2-yl]-5-isopropylpyridine](/img/structure/B591041.png)
